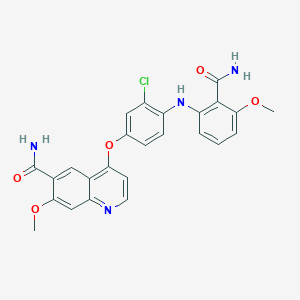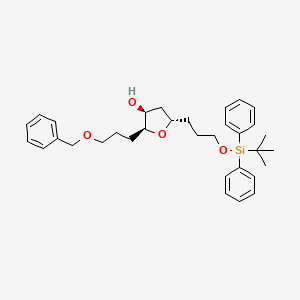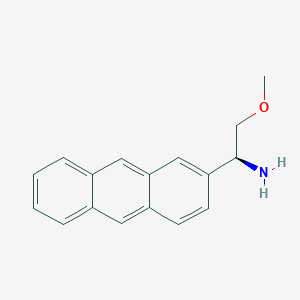
(1S)-1-(2-Anthryl)-2-methoxyethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Anthryl)-2-methoxyethylamine is an organic compound that features an anthracene moiety attached to an ethylamine chain with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)-2-methoxyethylamine typically involves the reaction of 2-anthrylcarboxaldehyde with (S)-2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling large quantities of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Anthryl)-2-methoxyethylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(2-Anthryl)-2-methoxyethylamine is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. It can help in studying cellular processes and interactions by tagging biomolecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Anthryl)-2-methoxyethylamine involves its interaction with molecular targets through its anthracene moiety. The compound can intercalate into DNA, affecting transcription and replication processes. Additionally, its methoxyethylamine chain can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar fluorescence properties.
2-Methoxyanthracene: Similar structure but lacks the ethylamine chain.
1-(2-Anthryl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(1S)-1-(2-Anthryl)-2-methoxyethylamine is unique due to the combination of the anthracene moiety with a methoxyethylamine chain
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
(1S)-1-anthracen-2-yl-2-methoxyethanamine |
InChI |
InChI=1S/C17H17NO/c1-19-11-17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,18H2,1H3/t17-/m1/s1 |
Clé InChI |
YXNVTEUGIRLSQG-QGZVFWFLSA-N |
SMILES isomérique |
COC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
SMILES canonique |
COCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


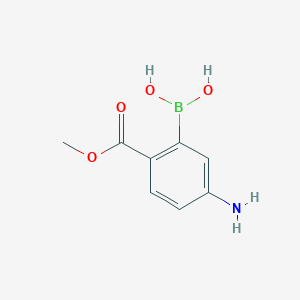
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)


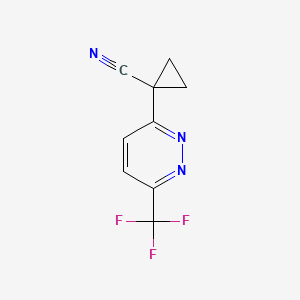

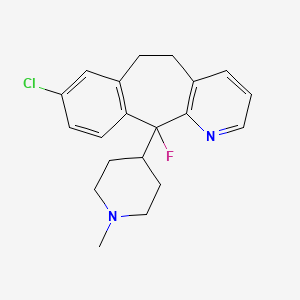


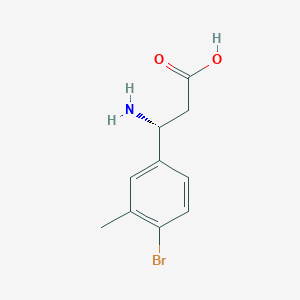
![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
